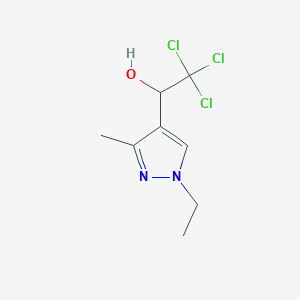

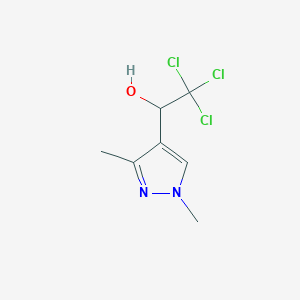

![molecular formula C8H13ClN2O2S2 B1396481 N,2-ジメチル-3,4-ジヒドロ-2H-チエノ[2,3-e][1,2]-チアジン-4-アミン 1,1-ジオキシド塩酸塩 CAS No. 1257854-92-4](/img/structure/B1396481.png)

N,2-ジメチル-3,4-ジヒドロ-2H-チエノ[2,3-e][1,2]-チアジン-4-アミン 1,1-ジオキシド塩酸塩

説明

N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride is a useful research compound. Its molecular formula is C8H13ClN2O2S2 and its molecular weight is 268.8 g/mol. The purity is usually 95%.

BenchChem offers high-quality N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌剤

チオフェン誘導体は、抗菌作用を持つことが示されています。 チオフェン構造を持つ誘導体である化合物12は、B. subtilis、E. coli、P. vulgaris、およびS. aureusを含むさまざまな細菌に対して、有意な阻害効果を示しました 。これは、あなたの化合物が、その抗菌効力を探索する可能性があることを示唆しています。

高分子電解質の強化

チオフェン誘導体は、有機エレクトロニクスの耐熱性高分子電解質の開発に利用されてきました 。構造的類似性から、N,2-ジメチル-3,4-ジヒドロ-2H-チエノ[2,3-e][1,2]-チアジン-4-アミン 1,1-ジオキシド塩酸塩は、高分子電解質の安定性と性能の向上に役立つ可能性があります。

眼科医薬品の前駆体

類似の化合物は、緑内障の治療に使用される炭酸脱水酵素阻害剤であるブリンゾラミドなどの眼科医薬品の合成における反応物として使用されてきました 。問題の化合物は、新規眼科医薬品の合成における前駆体または中間体として役立つ可能性があります。

カリウムチャネル活性化剤

研究により、1,4,2-ジチアジン 1,1-ジオキシドは、ATP感受性カリウムチャネル活性化剤として作用することが示されています 。構造的類似性を考慮すると、あなたの化合物は、カリウムチャネルを調節する可能性について検討することができます。

有機エレクトロニクス

チオフェンは、高い共鳴エネルギーと求電子反応性で知られており、有機エレクトロニクスにおいて貴重な成分となっています 。あなたが興味を持っている化合物は、有機電子デバイスのための新規材料の開発に応用できる可能性があります。

抗真菌剤

3,4-ジヒドロ-2H-1,2,4-ベンゾチアジアジン 1,1-ジオキシドの誘導体は、さまざまな植物病原性真菌に対して有意な抗真菌活性を示しました 。これは、N,2-ジメチル-3,4-ジヒドロ-2H-チエノ[2,3-e][1,2]-チアジン-4-アミン 1,1-ジオキシド塩酸塩も、抗真菌作用について調査する必要があることを示唆しています。

作用機序

Target of Action

The primary targets of N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride are various phytopathogenic fungi . The compound has been designed and synthesized as a potent fungicide candidate .

Mode of Action

The compound interacts with its targets by inhibiting their growth . It acts on the bc1 complex in the fungal respiratory chain, blocking electron transfer, which ultimately leads to the cessation of fungal growth .

Biochemical Pathways

The affected biochemical pathway is the fungal respiratory chain . By blocking electron transfer in this pathway, the compound prevents the fungi from producing the energy they need to grow and reproduce .

Pharmacokinetics

Its effectiveness at various concentrations suggests that it has good bioavailability .

Result of Action

The compound exhibits substantial and broad-spectrum antifungal activities against the tested phytopathogenic fungi . For example, it showed 100%, 80%, 90%, and 90% antifungal activity (in vitro) against Erysiphe graminis, Puccinia sorghi Schw., Colletotrichum lagenarium, and Pseudoperonospora cubensis at 300 μg/mL, respectively .

生化学分析

Biochemical Properties

N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate the activity of AMPA receptors, which are critical for synaptic transmission and plasticity in the central nervous system . Additionally, it interacts with KATP channels, influencing cellular energy metabolism and insulin secretion . These interactions highlight the compound’s potential in treating neurological disorders and metabolic diseases.

Cellular Effects

The effects of N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to enhance the activity of AMPA receptors, leading to increased synaptic transmission and plasticity . Furthermore, its interaction with KATP channels affects cellular energy metabolism, which can impact insulin secretion and glucose homeostasis .

Molecular Mechanism

At the molecular level, N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride exerts its effects through several mechanisms. It binds to AMPA receptors, acting as a positive allosteric modulator, which enhances receptor activity and synaptic transmission . Additionally, it interacts with KATP channels, leading to changes in cellular energy metabolism and insulin secretion . These molecular interactions underscore the compound’s potential therapeutic applications in neurological and metabolic disorders.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it maintains its activity over extended periods, making it a reliable candidate for long-term studies

Dosage Effects in Animal Models

The effects of N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride vary with different dosages in animal models. At lower doses, it has been shown to enhance synaptic transmission and plasticity without causing significant adverse effects . At higher doses, it may lead to toxic effects, including disruptions in cellular energy metabolism and insulin secretion . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate cellular energy metabolism and insulin secretion . These interactions can influence metabolic flux and metabolite levels, further underscoring the compound’s potential in treating metabolic disorders .

Transport and Distribution

The transport and distribution of N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride within cells and tissues are critical for its biological activity. It is transported by specific transporters and binding proteins, which influence its localization and accumulation within cells . These factors are essential for understanding the compound’s therapeutic potential and optimizing its delivery in clinical settings .

Subcellular Localization

The subcellular localization of N,2-Dimethyl-3,4-dihydro-2H-thieno[2,3-e][1,2]-thiazin-4-amine 1,1-dioxide hydrochloride is crucial for its activity and function. It is directed to specific compartments or organelles by targeting signals and post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications .

特性

IUPAC Name |

N,2-dimethyl-1,1-dioxo-3,4-dihydrothieno[2,3-e]thiazin-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S2.ClH/c1-9-6-5-10(2)14(11,12)7-3-4-13-8(6)7;/h3-4,6,9H,5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPNJOQPIAGRGPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CN(S(=O)(=O)C2=C1SC=C2)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

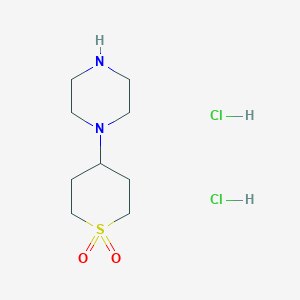

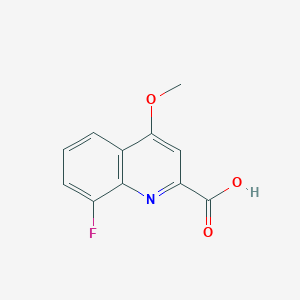

![ethyl 4-[(E)-2-(dimethylamino)vinyl]-8-(4-fluorophenyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylate](/img/structure/B1396400.png)

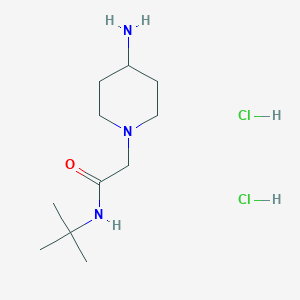

![1-[7-[(E)-2-(dimethylamino)vinyl]-2-(ethylthio)[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]ethanone](/img/structure/B1396401.png)

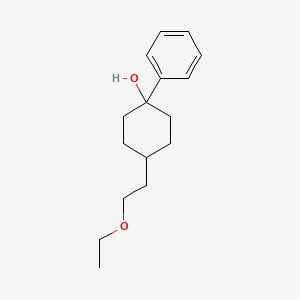

![5-(tert-Butyloxycarbonyamino)methyl-3-(4-fluorophenyl)-[1,2,4]oxadiazole](/img/structure/B1396407.png)

![5-(tert-Butyloxycarbonyamino)methyl-3-(4-methoxyphenyl)-[1,2,4]oxadiazole](/img/structure/B1396408.png)

![4-(6-Methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanoic acid](/img/structure/B1396412.png)

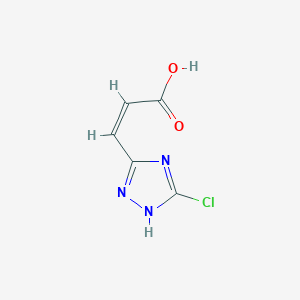

![2-[(3-Thienylcarbonyl)amino]-1,3-oxazole-4-carboxylic acid](/img/structure/B1396414.png)

![4-Amino-5-[(3-phenylpyrrolidin-1-yl)-methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1396415.png)